

An In-depth Technical Guide to the Interactions of Iopamidol with Biological Tissues

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Compound of Interest

Compound Name: Iopamidol

Cat. No.: B1672082

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Executive Summary

Iopamidol is a non-ionic, low-osmolar iodinated contrast agent widely utilized in diagnostic imaging procedures. Its interaction with biological tissues is a critical aspect of its safety and efficacy profile. This technical guide provides a comprehensive overview of these interactions, delving into the physicochemical properties of **Iopamidol**, its molecular and cellular effects, and its impact on organ systems. This document synthesizes quantitative data, details experimental methodologies, and visualizes complex biological pathways to serve as a resource for researchers, scientists, and professionals in drug development.

Physicochemical Properties of Iopamidol

The interaction of **Iopamidol** with biological systems is fundamentally governed by its chemical and physical characteristics. As a non-ionic monomer, its lower osmolality compared to ionic contrast agents contributes to a more favorable side-effect profile.^[1]

Property	Value	Reference
Molecular Weight	777.1 g/mol	[2][3]
Molecular Formula	C17H22I3N3O8	[2]
XLogP3	-2.4	[2]
Hydrogen Bond Donor Count	8	
Hydrogen Bond Acceptor Count	8	
Topological Polar Surface Area	188 Å ²	
Solubility	High in water	

Concentration (mgI/mL)	Osmolality at 37°C (mOsm/kg water)	Viscosity at 37°C (cP)	Specific Gravity at 37°C
200 (41%)	413	2.0	1.227
250 (51%)	524	3.0	1.281
300 (61%)	616	4.7	1.339
370 (76%)	796	9.4	1.405

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Quantitative data on the physicochemical properties of various **lopamidol** formulations. Data sourced from PubChem.

Molecular Interactions

Protein Interactions

Iopamidol exhibits weak, endothermic interactions with proteins such as fibrinogen and lysozyme. This interaction is not a direct binding but rather an alteration of the protein's solvation shell. This is supported by Raman spectroscopy studies showing a shift in the thiol group of cysteine in the presence of **Iopamidol**, while alanine remains unaffected. The pharmacokinetic profile of **Iopamidol** is characterized by a lack of significant protein binding, allowing for rapid distribution in the extracellular fluid and efficient renal clearance.

Cellular Level Interactions

Endothelial Cells

The vascular endothelium is the first biological tissue to come into direct contact with intravascularly administered **Iopamidol**. Studies have shown that **Iopamidol** can induce endothelial cell damage, particularly at high injection rates, suggesting a role for mechanical shear stress in addition to physicochemical properties. In vitro studies using human umbilical vein endothelial cells (HUVECs) have demonstrated that non-ionic contrast media like **Iopamidol** are generally better tolerated than ionic agents. However, prolonged exposure to high concentrations can still affect cell viability.

Renal Tubular Cells

The primary route of **Iopamidol** excretion is through the kidneys, making renal tubular cells susceptible to its effects. Contrast-induced nephropathy (CIN) is a known, albeit infrequent, adverse effect. The underlying mechanism involves mitochondrial dysfunction in renal proximal tubular epithelial cells. **Iopamidol** has been shown to induce ATP depletion, reduce mitochondrial membrane potential, and increase the production of mitochondrial superoxide and reactive oxygen species (ROS).

Blood-Brain Barrier

The blood-brain barrier (BBB) is a critical interface protecting the central nervous system. The effect of **Iopamidol** on the BBB is significantly less pronounced compared to older, high-osmolar ionic contrast agents like diatrizoate. However, studies have shown that **Iopamidol** can cause a transient and dose-dependent disruption of the BBB. This effect is thought to be mediated, in part, by the activation of MAP kinase pathways in brain endothelial cells.

Organ System Interactions

Renal System

As the primary organ of excretion, the kidneys are central to the safety profile of **lopamidol**. The nephrotoxicity of **lopamidol** is a subject of extensive research. While generally considered to have a lower risk of CIN compared to high-osmolar agents, it is not entirely devoid of nephrotoxic potential. The viscosity and osmolality of **lopamidol** solutions can influence renal hemodynamics and tubular fluid dynamics, potentially contributing to renal injury, especially in dehydrated or predisposed patients.

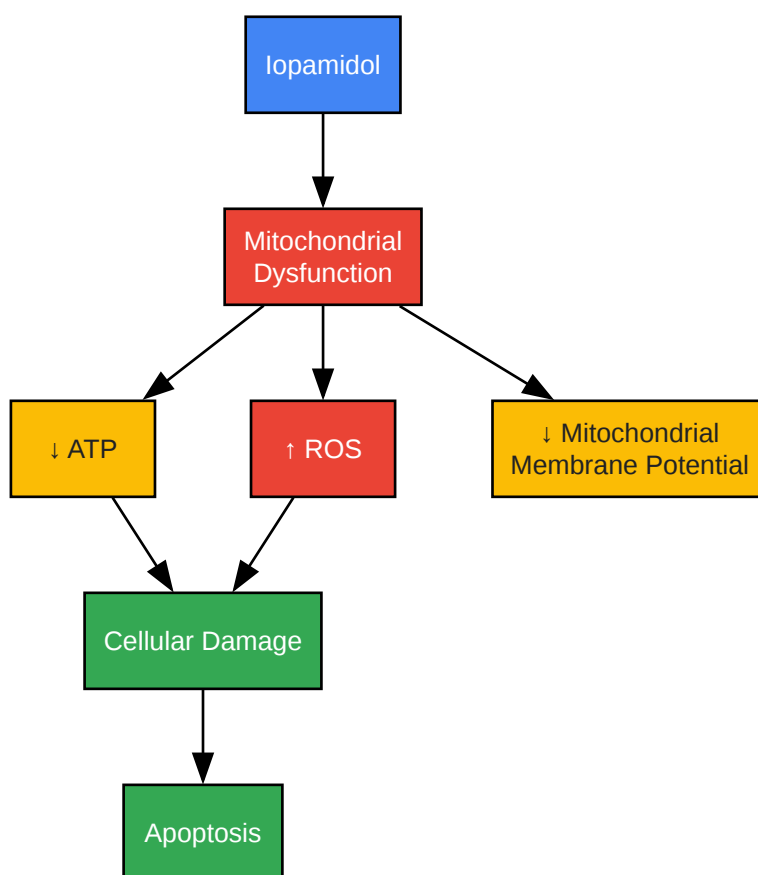
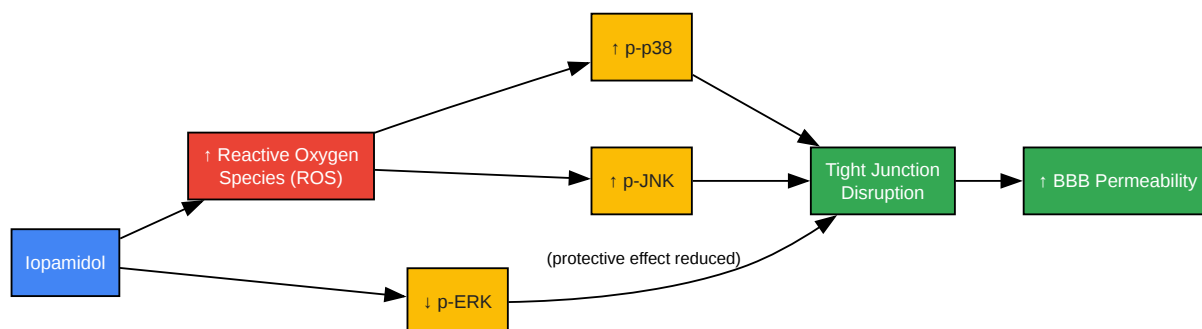
Thyroid Gland

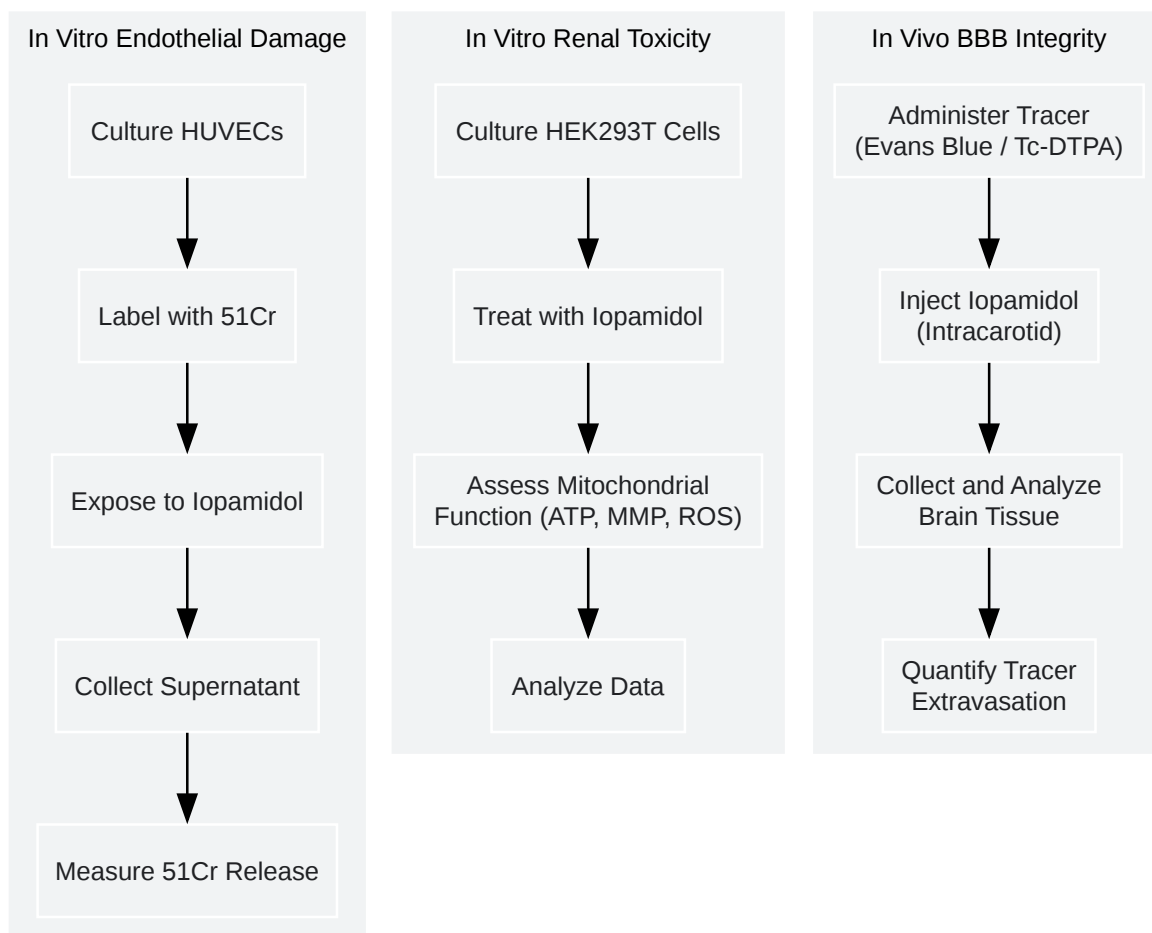
Due to its iodine content, **lopamidol** can interfere with thyroid function. Following administration, the ability of the thyroid gland to take up iodine is reduced for a period of two to six weeks. This can affect the results of thyroid function tests that rely on iodine estimation. While generally not causing long-term thyroid dysfunction in adults with normal thyroid function, cases of hypothyroidism, particularly in neonates, have been reported.

Signaling Pathways

MAP Kinase Pathway in Endothelial Cells

The mitogen-activated protein (MAP) kinase signaling cascade is implicated in **lopamidol**-induced BBB disruption. In brain endothelial cells, **lopamidol** has been shown to modulate the phosphorylation of key MAP kinases, including ERK, p38, and JNK. This can lead to alterations in tight junction integrity and increased BBB permeability.





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